2-Bromo-3,5-difluorobenzyl bromide
Description
Significance of Fluorinated Benzyl (B1604629) Halides in Contemporary Organic Synthesis
Within the broader class of halogenated benzyl systems, fluorinated benzyl halides have garnered considerable attention in contemporary organic synthesis. The incorporation of fluorine atoms into organic molecules can impart unique and often desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. Fluorinated benzyl halides, which combine the reactive potential of a benzyl halide with the unique physicochemical properties of fluorine, are therefore highly sought-after building blocks. They serve as precursors for the introduction of fluorinated benzyl moieties into a variety of molecular scaffolds, a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Positioning of 2-Bromo-3,5-difluorobenzyl bromide within the Landscape of Substituted Halo-difluorobenzyl Systems
This compound occupies a specific and important niche within the landscape of substituted halo-difluorobenzyl systems. Its structure is characterized by a dibrominated toluene (B28343) core, with two fluorine atoms and one bromine atom adorning the aromatic ring, and a second bromine atom attached to the benzylic carbon. This unique substitution pattern distinguishes it from its isomers, such as 3,5-difluorobenzyl bromide, and imparts a distinct reactivity profile. The presence of both ring-bound and benzylic bromine atoms offers orthogonal reactivity, allowing for selective transformations at either position under appropriate reaction conditions. The electron-withdrawing nature of the two fluorine atoms further influences the reactivity of both the aromatic ring and the benzylic position.
Strategic Importance and Core Research Objectives for this compound Chemistry
The strategic importance of this compound lies in its potential as a trifunctional building block. The three distinct reactive sites—the benzylic bromide, the aromatic bromide, and the fluorinated benzene (B151609) ring—allow for a stepwise and controlled elaboration of molecular complexity. Core research objectives in the chemistry of this compound focus on several key areas:
Selective Synthesis: Developing high-yielding and regioselective methods for the synthesis of this compound is a primary objective. A common synthetic route likely involves the bromination of the corresponding 2-bromo-3,5-difluorotoluene or the conversion of 2-bromo-3,5-difluorobenzyl alcohol.
Orthogonal Reactivity Studies: Investigating the differential reactivity of the benzylic and aromatic bromine atoms is crucial for its utility as a synthetic intermediate. This includes exploring conditions for selective nucleophilic substitution at the benzylic position, while leaving the aromatic bromine intact, and vice versa.
Cross-Coupling Reactions: The aromatic bromine atom is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Research in this area aims to expand the range of substituents that can be introduced at this position.
Applications in Medicinal and Materials Chemistry: A major goal is to utilize this compound in the synthesis of novel bioactive molecules and functional materials. The unique substitution pattern offers the potential to create new chemical entities with interesting biological or physical properties.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and its precursor, 2-Bromo-3,5-difluorobenzyl alcohol.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.92 g/mol |
| CAS Number | 1807071-26-6 |
| Appearance | Likely a solid or liquid at room temperature |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Properties of 2-Bromo-3,5-difluorobenzyl alcohol
| Property | Value |
| Chemical Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| CAS Number | 1256081-83-0 apolloscientific.co.uk |
| Appearance | Solid |
| Purity | 95% apolloscientific.co.uk |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Detailed Research Findings
Detailed research specifically on this compound is not extensively available in the public domain. However, based on the principles of organic chemistry and data for related compounds, several key research directions and potential findings can be outlined.
The synthesis of this compound would likely start from a commercially available precursor such as 2-bromo-3,5-difluorobenzoic acid or 2-bromo-3,5-difluorotoluene. The conversion of the carboxylic acid to the benzyl alcohol (2-Bromo-3,5-difluorobenzyl alcohol) apolloscientific.co.uk can be achieved using a reducing agent like lithium aluminum hydride. Subsequent bromination of the alcohol, for instance using phosphorus tribromide or thionyl bromide, would yield the target compound. Alternatively, radical bromination of 2-bromo-3,5-difluorotoluene using a reagent like N-bromosuccinimide (NBS) and a radical initiator could also be a viable route.
The reactivity of this compound is expected to be dominated by the lability of the benzylic bromide. This position is activated towards nucleophilic substitution (SN1 and SN2) reactions, allowing for the introduction of a wide range of functional groups such as ethers, esters, amines, and azides. The electron-withdrawing fluorine atoms on the aromatic ring would further enhance the electrophilicity of the benzylic carbon, potentially increasing its reactivity towards nucleophiles.
The aromatic bromine atom provides a site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly relevant. For example, a Suzuki coupling with a boronic acid could be used to introduce a new aryl or alkyl group at the 2-position. Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. These transformations would likely proceed chemoselectively, with the aromatic C-Br bond reacting under conditions that leave the benzylic C-Br bond untouched, or vice versa, depending on the specific catalytic system and reaction parameters employed.
The strategic application of these selective transformations would enable the use of this compound as a versatile scaffold for the synthesis of complex molecules. For instance, in drug discovery, the fluorinated benzyl moiety could be introduced into a lead compound via nucleophilic substitution at the benzylic position. Subsequent modification of the aromatic ring through cross-coupling at the bromine site would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSJQGXOBIKLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Bromo 3,5 Difluorobenzyl Bromide and Its Analogues
Direct Halogenation Approaches to Difluorobenzyl Bromides
Direct halogenation methods provide a straightforward route to difluorobenzyl bromides by introducing a bromine atom at the benzylic position of a suitable difluorotoluene derivative.
Benzylic Bromination via Radical Mechanisms
Benzylic bromination proceeds through a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by reaction with a bromine source.
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions such as aromatic bromination. masterorganicchemistry.com The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or by photoirradiation. wikipedia.orgmasterorganicchemistry.com
The choice of solvent is crucial for the success of NBS-mediated brominations. While carbon tetrachloride (CCl4) has been traditionally used, its toxicity has led to the exploration of alternative solvents. koreascience.kr For instance, 1,2-dichlorobenzene has been found to be a superior solvent for the benzylic bromination of certain substrates, offering higher yields and shorter reaction times compared to CCl4. koreascience.kr The reaction conditions, including the choice of initiator and solvent, can significantly influence the reaction's efficiency and selectivity.
| Reagent | Initiator | Solvent | Reaction Time | Yield | Reference |
| N-Bromosuccinimide (NBS) | AIBN | 1,2-dichlorobenzene | 8 h | 92% | koreascience.kr |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl4 | 12 h | 79% | koreascience.kr |
This table presents data for the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester, illustrating the effect of different reaction conditions.
It is important to note that the purity of NBS can affect the outcome of the reaction, with impure NBS sometimes leading to unreliable results. wikipedia.org Recrystallization of NBS can be performed to improve its purity. wikipedia.org
An alternative to NBS-mediated bromination is the use of a hydrobromic acid (HBr) and hydrogen peroxide (H2O2) system, which generates bromine in situ. This method offers a "greener" alternative by avoiding the use of halogenated solvents and expensive reagents. The reaction is initiated by light, which promotes the formation of bromine radicals. researchgate.net
This system has been successfully applied to the benzylic bromination of various substituted toluenes. researchgate.net For instance, a method for the preparation of 2,6-difluorobenzyl bromide utilizes 2,6-difluorotoluene, 40% hydrobromic acid, and 30% hydrogen peroxide under light irradiation, resulting in a high-purity product. google.com The reaction proceeds via the light-induced generation of bromine radicals from the reaction between HBr and H2O2. google.com
| Substrate | Brominating Agent | Initiator | Product | Yield | Reference |
| 2,6-difluorotoluene | HBr/H2O2 | Light | 2,6-difluorobenzyl bromide | High | google.com |
This table highlights a specific application of the HBr/H2O2 system for the synthesis of a difluorobenzyl bromide analogue.
Bromomethylation Reactions of Fluorinated Aromatic Substrates
Bromomethylation involves the introduction of a bromomethyl (-CH2Br) group onto an aromatic ring. This can be a viable strategy for synthesizing compounds like 2-Bromo-3,5-difluorobenzyl bromide, starting from a suitably substituted fluorinated aromatic compound. For example, the bromomethylation of 1-bromo-2,4-difluorobenzene could potentially yield the desired product, although regioselectivity would be a key consideration. myskinrecipes.comguidechem.com
These reactions often employ reagents like paraformaldehyde and hydrogen bromide, sometimes in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromomethylating agent. smolecule.com The reaction conditions, particularly temperature, can influence the regioselectivity of the substitution. smolecule.com
Functional Group Interconversion Pathways to this compound Frameworks
An alternative synthetic approach involves the transformation of existing functional groups on the aromatic ring to arrive at the target this compound structure.
Reduction of Carboxylic Acid Derivatives Followed by Bromination
This two-step pathway involves the initial reduction of a carboxylic acid or its derivative (such as an ester) to the corresponding alcohol, followed by the conversion of the alcohol to the benzyl (B1604629) bromide. For the synthesis of this compound, the starting material would be 2-bromo-3,5-difluorobenzoic acid or its ester. uni.lulabshake.com
The reduction of the carboxylic acid can be achieved using various reducing agents. Subsequently, the resulting (2-bromo-3,5-difluorophenyl)methanol can be converted to the target benzyl bromide. A common method for this conversion is treatment with hydrobromic acid, often in the presence of a dehydrating agent like sulfuric acid. chemicalbook.com
| Starting Material | Reaction Sequence | Intermediate | Final Product |
| 2-Bromo-3,5-difluorobenzoic acid | 1. Reduction 2. Bromination | (2-Bromo-3,5-difluorophenyl)methanol | This compound |
This table outlines the functional group interconversion pathway for the synthesis of the target compound.
This strategy offers good control over the final product structure, as the positions of the substituents are already defined in the starting material.
Transformations from Pre-existing Halogenated Precursors
The synthesis of complex halogenated molecules frequently leverages precursors that already contain one or more halogen atoms. This approach allows for regioselective functionalization, building upon the existing substitution pattern of the starting material.
One primary method is the free-radical bromination of a methyl group on a halogenated toluene (B28343) ring. For instance, the synthesis of 2,6-difluorobenzyl bromide, an analogue of the target compound, starts from 2,6-difluorotoluene. google.com In this process, a brominating agent is used to replace a hydrogen atom of the methyl group with a bromine atom. A notable advancement in this area is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the brominating system, which generates bromine in situ. google.com This method serves as a cost-effective and safer alternative to traditional reagents like N-bromosuccinimide (NBS). google.com The reaction is typically initiated by light (photo-bromination) instead of chemical initiators like azobisisobutyronitrile (AIBN), which allows for milder reaction conditions. google.com
Another significant strategy involves the Sandmeyer reaction, which transforms an amino group on a halogenated aniline into a bromine atom. google.com This is particularly useful for synthesizing compounds where direct bromination is difficult or yields multiple isomers. The process begins with the diazotization of a halogenated aniline, such as 3,5-difluoroaniline, using sodium nitrite in the presence of a strong acid like hydrobromic acid. google.comgoogle.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with bromine, yielding the desired brominated aromatic compound. google.comgoogle.com This method has been successfully applied to produce 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline. google.com
Process Optimization and Purity Enhancement in this compound Synthesis
Optimizing reaction conditions and employing effective purification techniques are paramount to achieving high yield and purity in the synthesis of this compound and its analogues.
The choice of solvent and the precise control of reaction parameters are critical for maximizing product yield and minimizing the formation of impurities. In the benzylic bromination of fluorotoluenes, various organic solvents can be utilized, including chlorinated hydrocarbons like dichloromethane and chloroform. google.com The selection of the solvent can influence reaction rate and selectivity.
Controlling reaction conditions involves managing temperature, reaction time, and the stoichiometry of reagents. For the photo-bromination of 2,6-difluorotoluene using HBr/H₂O₂, the reaction can proceed efficiently under reflux conditions with illumination from a high-power lamp. google.com The dropwise addition of hydrogen peroxide is controlled to maintain the reaction, often monitored by the disappearance of the red bromine color. google.com Optimizing the molar ratios of the fluorotoluene to HBr and H₂O₂ is essential for driving the reaction to completion and achieving high yields. google.com
The table below summarizes the impact of different reaction conditions on the synthesis of 2,6-difluorobenzyl bromide, a structural analogue.
Table 1: Effect of Reaction Conditions on the Synthesis of 2,6-Difluorobenzyl Bromide
| Starting Material | Brominating Agents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2,6-Difluorotoluene | 40% HBr, 30% H₂O₂ | Dichloromethane | 10 | 90.3 | 99.3 (GC) |
| 2,6-Difluorotoluene | 40% HBr, 30% H₂O₂ | Chloroform | 6 | 86.6 | 99.5 (GC) |
Data sourced from patent CN102070398A. google.com
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Several advanced techniques are employed to achieve high purity.
Silica Gel Column Chromatography: This is a widely used method for purifying organic compounds. google.com The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent (eluent), such as petroleum ether, is passed through the column. google.com Separation occurs based on the differential adsorption of the components to the silica gel. This technique is highly effective for removing both polar and non-polar impurities and can yield products with purity exceeding 99%. google.com
Distillation and Rectification: For products that are volatile and thermally stable, distillation under reduced pressure (vacuum distillation) is an effective purification method. google.com This technique separates compounds based on differences in their boiling points. In an industrial setting, rectification, a fractional distillation process using a rectifying column, can be used for more precise separation, allowing for the isolation of products with very high purity. google.comgoogle.com For instance, after synthesis, the organic phase containing the product can be separated, dried, and then distilled to obtain the pure compound. google.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. google.com This method is effective for removing small amounts of impurities and can be crucial for obtaining a final product of high crystalline quality.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3,5 Difluorobenzyl Bromide
Nucleophilic Substitution Reactions of the Benzylic Bromide
The primary reaction pathway for the benzylic bromide portion of 2-Bromo-3,5-difluorobenzyl bromide is nucleophilic substitution, where the bromide ion, an excellent leaving group, is displaced by a nucleophile.
SN2 Mechanisms and Stereochemical Aspects
Nucleophilic substitution at a primary benzylic carbon, such as in this compound, predominantly proceeds through an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine leaving group (backside attack). chemguide.co.uk
The key features of the S(_N)2 reaction are:
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing bromide ion.
Stereochemistry: A crucial aspect of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. If the benzylic carbon were a chiral center, the product would have the opposite configuration to the starting material.
Influence of Fluorine Substituents on Reactivity and Selectivity
The two fluorine atoms at the 3- and 5-positions of the benzene (B151609) ring exert a strong influence on the reactivity of the benzylic bromide. Fluorine is the most electronegative element, and its primary electronic influence in this context is a powerful electron-withdrawing inductive effect (-I effect).
This inductive withdrawal of electron density has the following consequences:
Increased Electrophilicity: The fluorine atoms pull electron density away from the benzene ring and, by extension, from the benzylic carbon. This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.
Stabilization of the Transition State: The electron-withdrawing nature of the fluorine atoms can help to stabilize the developing negative charge on the leaving group in the S(_N)2 transition state, further facilitating the reaction.
Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The electrophilic benzylic carbon of this compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds.
Reactions with Amines: Primary and secondary amines are effective nucleophiles that can displace the benzylic bromide to form the corresponding substituted benzylamines. For example, a reaction with a primary amine (R-NH(_2)) would yield N-(2-Bromo-3,5-difluorobenzyl)amine.
Reactions with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S), are excellent nucleophiles. Their reaction with this compound would lead to the formation of thioethers. smolecule.com The high nucleophilicity of sulfur compounds makes these reactions particularly efficient. nih.gov
Reactions with Alkoxides: Alkoxides (such as sodium methoxide, NaOCH(_3)) are strong bases and potent nucleophiles. They react with benzyl (B1604629) bromides to form benzyl ethers. The reaction of this compound with an alkoxide (R-O) would produce a 2-bromo-3,5-difluorobenzyl ether.
The following table summarizes the expected products from these nucleophilic substitution reactions:
| Nucleophile | Representative Example | Product Class |
|---|---|---|
| Amine | R-NH(_2) | Substituted Benzylamine |
| Thiol/Thiolate | R-SH / R-S(^-) | Thioether |
| Alkoxide | R-O(^-) | Benzyl Ether |
Carbon-Carbon Bond Forming Reactions
While the benzylic bromide is prone to nucleophilic substitution, the aryl bromide portion of the molecule is a suitable handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Transition Metal-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds.
The Negishi coupling is a versatile reaction that couples an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is well-suited for aryl bromides and tolerates a wide variety of functional groups. nih.gov
A plausible Negishi coupling involving this compound would utilize the aryl bromide functionality. The reaction would proceed with an organozinc reagent (R-ZnX) in the presence of a palladium(0) catalyst.
The catalytic cycle for the Negishi coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aromatic ring to form a palladium(II) intermediate.
Transmetalation: The organic group (R) is transferred from the organozinc reagent to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
For instance, reacting this compound with an organozinc reagent like ethylzinc (B8376479) bromide (CH(_3)CH(_2)ZnBr) under palladium catalysis would be expected to yield 2-ethyl-3,5-difluorobenzyl bromide. The benzylic bromide group would likely remain intact under typical Negishi conditions. nih.govnih.gov
The following table details the components of a hypothetical Negishi coupling reaction with this substrate.
| Component | Role | Example |
|---|---|---|
| Substrate | Aryl Halide | This compound |
| Coupling Partner | Organometallic Reagent | Ethylzinc bromide (CH(_3)CH(_2)ZnBr) |
| Catalyst | Transition Metal Complex | Pd(PPh(_3))(_4) or other Pd(0) source |
| Expected Product | Cross-Coupled Product | 2-Ethyl-3,5-difluorobenzyl bromide |
Nickel-Mediated Transformations
Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, often providing unique reactivity compared to palladium-based systems. For this compound, nickel catalysis could selectively target either the benzylic or the aryl C-Br bond, depending on the reaction conditions.
The benzylic C(sp³)–Br bond is generally more susceptible to oxidative addition to a Ni(0) center than the aryl C(sp²)–Br bond. Nickel-catalyzed cross-electrophile couplings, which engage two different electrophiles with a stoichiometric reductant like manganese or zinc, are well-suited for this type of transformation. acs.orgnih.govnih.gov For instance, the coupling of benzyl halides with aryl halides or vinyl bromides can be achieved with high efficiency. acs.orgnih.gov A proposed reaction could involve the coupling of this compound with an aryl or vinyl halide.
Conversely, nickel catalysts are also effective in activating aryl C-F and C-Br bonds. acs.org It is plausible that under specific ligand and reaction conditions, selective coupling at the C(sp²)-Br position could be achieved, leaving the benzyl bromide moiety intact for subsequent functionalization. The choice of ligand, reductant, and additives is critical for controlling the reaction's chemoselectivity. nih.govnih.gov
| Expected Ni-Mediated Reaction | Substrate(s) | Typical Catalyst System | Potential Product |
| Benzylic Coupling (Kumada-type) | This compound, Aryl-MgBr | NiCl₂(dppe) or similar | 2-Arylmethyl-1-bromo-3,5-difluorobenzene |
| Aryl Coupling (Suzuki-type) | This compound, Aryl-B(OH)₂ | NiCl₂(dppf), Base | 2-(Aryl)-3,5-difluorobenzyl bromide |
| Reductive Cross-Electrophile Coupling | This compound, Vinyl bromide | NiBr₂, Ligand (e.g., PyBox), Mn⁰ | 2-(Allyl)-1-bromo-3,5-difluorobenzene |
Alkylation and Arylation Reactions
Alkylation and arylation reactions involving this compound can proceed through several pathways, primarily utilizing the high reactivity of the benzylic bromide as an electrophile.
Alkylation: The benzylic position is highly susceptible to nucleophilic substitution (Sₙ2 or Sₙ1-type) reactions. chemistry.coachncert.nic.in This makes the compound an excellent alkylating agent for a wide range of nucleophiles, including enolates, carbanions (e.g., Grignard or organolithium reagents), and electron-rich arenes in Friedel-Crafts alkylation reactions. researchgate.net The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzylic carbon, likely accelerating these reactions.
Arylation: Arylation can be viewed from two perspectives:
Using the molecule as an aryl source: The aryl bromide moiety can participate in standard cross-coupling reactions (e.g., Suzuki, Heck, Stille) to form a new carbon-carbon bond at the C2 position of the ring.
Using the molecule as a benzylating agent: As described above, it can alkylate an aromatic or heteroaromatic ring. Copper-catalyzed cross-coupling of arylmagnesium halides with benzylic bromides provides an effective route to diarylmethane structures. organic-chemistry.org
| Reaction Type | Reagent(s) | Typical Conditions | Expected Product Class |
| C-Alkylation | Malonic ester, NaOEt | Base, Solvent (e.g., EtOH) | Diethyl 2-(2-Bromo-3,5-difluorobenzyl)malonate |
| Friedel-Crafts Alkylation | Benzene, Anisole | Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst (e.g., ZIF-8) researchgate.net | (2-Bromo-3,5-difluorobenzyl)benzene |
| Arylation (Suzuki Coupling) | Arylboronic acid, Base | Pd(PPh₃)₄ or other Pd catalyst | 2-Aryl-3,5-difluorobenzyl bromide |
Construction of Fluorinated Quaternary Carbon Centers
The creation of quaternary carbon centers, particularly those bearing fluorine atoms, is a significant challenge in organic synthesis. nih.gov Benzylic halides like this compound are valuable electrophiles for this purpose. The primary strategy involves the alkylation of a sterically hindered pronucleophile that, upon deprotonation, attacks the benzylic carbon.
Phase-transfer catalysis (PTC) is a powerful method for such reactions. For example, the asymmetric alkylation of α-fluoro-ketones or α-amino acid derivatives using a chiral phase-transfer catalyst and a benzyl bromide can generate fluorinated quaternary stereocenters with high enantioselectivity. rsc.org In this context, this compound would serve as the electrophilic benzylating agent to construct a quaternary carbon atom adjacent to the fluorinated aromatic ring.
| Approach | Substrate Example | Catalyst/Base System | Expected Product Type |
| Phase-Transfer Catalysis | 2-Phenylpropanenitrile | Chiral Quaternary Ammonium (B1175870) Salt, CsOH·H₂O | 2-(2-Bromo-3,5-difluorobenzyl)-2-phenylpropanenitrile |
| Enolate Alkylation | 2-Methylcyclohexanone | Lithium diisopropylamide (LDA) | 2-(2-Bromo-3,5-difluorobenzyl)-2-methylcyclohexanone |
Carbon-Heteroatom Bond Forming Reactions Beyond Simple Substitution
Benzylic C(sp³)–H Fluorination and Related Methodologies
The title of this section, "Benzylic C(sp³)–H Fluorination," is not directly applicable to the starting material this compound, as the benzylic position contains a C-Br bond rather than a C-H bond. A more relevant transformation is the nucleophilic fluorination of the benzylic bromide to form a C-F bond. This halogen exchange (Halex) reaction is a common method for synthesizing benzyl fluorides. organic-chemistry.org
A variety of fluoride (B91410) sources can be employed, including alkali metal fluorides (KF, CsF) and ammonium fluorides (TBAF). The reaction often requires a polar aprotic solvent to solubilize the fluoride salt and may be facilitated by phase-transfer catalysts or the use of specific reagents like silver(I) fluoride (AgF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.govnii.ac.jprsc.org These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway involving a stabilized benzylic carbocation is also possible, especially given the resonance stabilization from the benzene ring. nih.gov
| Fluorinating Reagent | Typical Conditions | Mechanism | Expected Product |
| AgF / Et₃N·3HF | MeCN, room temperature nih.gov | Sₙ1/Sₙ2 | 2-Bromo-3,5-difluorobenzyl fluoride |
| [IPrH][F(HF)₂] | Microwave irradiation organic-chemistry.org | Sₙ2 | 2-Bromo-3,5-difluorobenzyl fluoride |
| KF / 18-crown-6 | Acetonitrile, 80 °C | Sₙ2 | 2-Bromo-3,5-difluorobenzyl fluoride |
Heptafluoroisopropylthiolation Reactions
The introduction of the heptafluoroisopropylthio group (–SCF(CF₃)₂) into molecules is of interest in agrochemical and pharmaceutical research. A direct method for the heptafluoroisopropylthiolation of benzylic halides has been developed. cas.cnresearchgate.net This reaction involves a nucleophilic substitution at the benzylic carbon.
The heptafluoroisopropylthiolate anion, (CF₃)₂CFS⁻, can be generated in situ from hexafluoropropylene (HFP), a fluoride source like cesium fluoride (CsF), and elemental sulfur (S₈). cas.cn This nucleophile can then displace the bromide from this compound to furnish the desired thioether product. The reaction proceeds smoothly for a range of benzyl halides under mild conditions. cas.cn
| Reagent System | Solvent | Temperature | Expected Product |
| Hexafluoropropylene (HFP), CsF, S₈ cas.cn | DMF | 80 °C | 2-Bromo-3,5-difluorobenzyl heptafluoroisopropyl (B10858302) sulfide |
Reductive and Oxidative Transformations
Reductive Transformations
The two bromide substituents in this compound offer possibilities for selective reduction.
Reduction of the Benzyl Bromide: The benzylic C-Br bond can be readily reduced to a C-H bond, converting the benzyl bromide into a methylarene. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C), or using reducing systems like phosphonic acid (H₃PO₃) with a catalytic amount of iodine. rsc.org
Reduction of the Aryl Bromide: The C(sp²)-Br bond is more robust but can be reduced under different conditions, often involving transition metal catalysis or dissolving metal reductions. A selective reduction of the aryl bromide while preserving the benzyl bromide would be challenging but potentially achievable.
Full Reduction: A complete reduction of both bromide groups would yield 2,4-difluorotoluene.
Oxidative Transformations
The primary site for oxidation is the benzylic carbon. Benzyl halides can be directly oxidized to the corresponding carbonyl compounds.
Oxidation to Benzaldehyde: Selective oxidation to the aldehyde can be achieved using reagents like pyridine (B92270) N-oxide in the presence of silver oxide, or by using acidified monochromate with a phase-transfer catalyst. asianpubs.orgnih.gov
Oxidation to Benzoic Acid: More vigorous oxidation conditions, such as using hydrogen peroxide with a sodium tungstate (B81510) catalyst under phase-transfer conditions, can convert the benzyl bromide directly to the corresponding benzoic acid. organic-chemistry.org The fluorinated aromatic ring is generally stable to these oxidative conditions.
| Transformation | Reagent(s) | Conditions | Expected Product |
| Reduction | |||
| Benzylic De-bromination | H₃PO₃ / I₂ rsc.org | Benzene, 120 °C | 1-Bromo-2,4-difluoro-6-methylbenzene |
| Oxidation | |||
| To Aldehyde | Pyridine N-oxide, Ag₂O nih.gov | Acetonitrile, RT to 50 °C | 2-Bromo-3,5-difluorobenzaldehyde |
| To Carboxylic Acid | H₂O₂, Na₂WO₄, PTC organic-chemistry.org | Solvent-free, 90 °C | 2-Bromo-3,5-difluorobenzoic acid |
Hydrodehalogenation Pathways
Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. In the context of this compound, this process can selectively target either the benzylic bromine or the aromatic bromine, depending on the reaction conditions and the reagents employed. The presence of two different types of carbon-bromine bonds (C(sp³)-Br and C(sp²)-Br) allows for differential reactivity.
The benzylic bromide is generally more susceptible to nucleophilic substitution and reduction due to the lower bond dissociation energy of the C(sp³)-Br bond compared to the more robust C(sp²)-Br bond of the brominated aromatic ring. Catalytic hydrogenation, using transition metal catalysts such as palladium or platinum, is a common method for achieving hydrodehalogenation. The reaction typically proceeds by oxidative addition of the C-Br bond to the metal center, followed by hydrogenolysis.
The fluorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect, which can influence the reactivity of both bromine atoms. This electronic perturbation can affect the rate and selectivity of the hydrodehalogenation process.
Oxidation to Aromatic Aldehydes or Carboxylic Acids
The benzylic bromide moiety of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid. This transformation is a valuable tool in organic synthesis for the introduction of oxygen-containing functional groups.
Common oxidizing agents for converting benzyl bromides to aldehydes include dimethyl sulfoxide (B87167) (DMSO) based methods, such as the Kornblum oxidation, or the use of reagents like N-methylmorpholine N-oxide (NMO) in the presence of a suitable catalyst. Over-oxidation to the carboxylic acid can be a competing reaction, and careful control of reaction conditions is often necessary to achieve high selectivity for the aldehyde.
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are typically employed. Potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives can effectively oxidize the benzylic position to the carboxylic acid level. The fluorine and bromine substituents on the aromatic ring are generally stable under these oxidizing conditions.
Radical-Mediated Transformations and Carbene Chemistry
The C-Br bond in this compound can undergo homolytic cleavage to generate a benzylic radical. researchgate.net This radical intermediate can then participate in a variety of transformations. Radical reactions are often initiated by light, heat, or the use of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net
These radical-mediated processes can include atom transfer reactions, cyclizations, and additions to unsaturated systems. The presence of the fluorine atoms can influence the stability and reactivity of the resulting benzylic radical.
While less common for benzyl halides, under specific conditions, the elimination of HBr from this compound could potentially lead to the formation of a highly reactive carbene intermediate. Carbene chemistry offers a pathway to cyclopropanation reactions and C-H insertion reactions. bohrium.com The generation of carbenes from benzyl halides often requires strong bases or metal catalysts. bohrium.com
Computational Chemistry and Mechanistic Elucidation of this compound Reactions
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of chemical reactions. These methods provide insights into reaction mechanisms, transition state structures, and the factors that control reactivity and selectivity.
DFT calculations can be employed to map out the potential energy surfaces of reactions involving this compound. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of different reaction pathways can be assessed. nih.gov For instance, DFT can be used to compare the activation barriers for the hydrodehalogenation of the benzylic versus the aromatic bromine, providing a theoretical basis for the observed selectivity.
These computational studies can also elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition structures. This level of detail is often difficult to obtain through experimental means alone. The accuracy of DFT calculations is dependent on the chosen functional and basis set, and careful validation against experimental data is crucial. arxiv.org
The electronic and steric properties of a molecule are fundamental to its reactivity. DFT calculations can provide quantitative measures of these effects. For this compound, the electron-withdrawing nature of the fluorine atoms and the steric bulk of the bromine atom can be analyzed.
Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated to predict sites of nucleophilic or electrophilic attack. nih.govscirp.org For example, the calculated LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most likely site for a nucleophile to attack the molecule.
Furthermore, steric hindrance can be evaluated by analyzing the calculated three-dimensional structure of the molecule. This information is critical for understanding how the approach of a reagent to the reactive centers of this compound is influenced by its geometry.
Advanced Applications of 2 Bromo 3,5 Difluorobenzyl Bromide in Complex Molecular Architectures
Strategic Building Block in Pharmaceutical Synthesis and Drug Discovery
The presence of fluorine in active pharmaceutical ingredients (APIs) is a well-established strategy to enhance their therapeutic profiles. mdpi.com 2-Bromo-3,5-difluorobenzyl bromide offers a versatile scaffold for the introduction of the difluorobenzyl group into drug candidates, a modification that can profoundly influence their efficacy and pharmacokinetic properties.
The synthesis of fluorinated APIs often relies on the use of specialized building blocks that can be readily incorporated into larger molecular frameworks. alfa-chemistry.com this compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. For instance, its structural isomer, 2,6-difluorobenzyl bromide, is a crucial component in the synthesis of Rufinamide, an anti-epileptic drug. google.com The reactivity of the benzylic bromide allows for facile substitution reactions, enabling the attachment of the difluorobenzyl moiety to various core structures.
The strategic placement of fluorine atoms on the aromatic ring can significantly alter the acidity and basicity of nearby functional groups, thereby influencing drug-receptor interactions. bohrium.com This modulation of electronic properties is a key consideration in rational drug design, and this compound provides a reliable means to achieve this.
Table 1: Examples of Fluorinated Building Blocks in Pharmaceutical Synthesis
| Building Block | Application |
| This compound | Intermediate for various APIs |
| 2,6-Difluorobenzyl bromide | Synthesis of Rufinamide |
| 2,5-Difluorobenzyl bromide | Synthesis of γ-secretase inhibitors for potential Alzheimer's treatment. sigmaaldrich.com |
| 3,5-Difluorobenzyl bromide | Important pharmaceutical intermediate. chemicalbook.com |
This table provides examples of how different isomers of difluorobenzyl bromide are utilized in pharmaceutical research and development.
The introduction of fluorine atoms can dramatically improve the metabolic stability of a drug molecule. mdpi.combohrium.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes in the body. alfa-chemistry.com By incorporating the 2-bromo-3,5-difluorobenzyl group, medicinal chemists can protect specific sites on a molecule from metabolism, thereby prolonging its half-life and enhancing its bioavailability. bohrium.com
Furthermore, the fluorine atoms can influence the conformation of a molecule, which can in turn affect its binding affinity to a biological target. The unique electronic nature of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of an enzyme or receptor. bohrium.com This can result in increased potency and selectivity of the drug.
Precursor for Agrochemical Development
The agrochemical industry has also recognized the significant benefits of incorporating fluorine into its products. bohrium.comresearchgate.net Fluorinated pesticides often exhibit enhanced efficacy, broader spectrum of activity, and improved environmental profiles compared to their non-fluorinated counterparts. bohrium.com
This compound serves as a valuable precursor for the synthesis of a new generation of fluorinated agrochemicals. bohrium.com The difluorobenzyl moiety can be found in the structures of various herbicides, insecticides, and fungicides, where it contributes to their biological activity. For example, the strategic placement of fluorine can influence the molecule's ability to penetrate the plant cuticle or the insect exoskeleton, leading to improved performance. researchgate.net
The development of novel agrochemicals is crucial for ensuring global food security. bohrium.com The use of fluorinated building blocks like this compound enables the creation of more effective and sustainable crop protection solutions. bohrium.comccspublishing.org.cn
Table 2: Impact of Fluorination on Agrochemical Properties
| Property | Effect of Fluorination |
| Biological Activity | Often enhanced due to altered electronic and steric properties. researchgate.net |
| Metabolic Stability | Increased, leading to longer persistence and efficacy. bohrium.com |
| Lipophilicity | Modified, affecting uptake and transport in target organisms. researchgate.net |
| Binding Affinity | Can be improved through favorable intermolecular interactions. researchgate.net |
This table summarizes the key advantages of incorporating fluorine into the design of modern agrochemicals.
Foundation for Advanced Materials Science and Specialty Chemicals
The unique properties of the carbon-fluorine bond also make it a valuable component in the design of advanced materials. bohrium.com Fluorinated polymers, coatings, and liquid crystals often exhibit superior thermal stability, chemical resistance, and unique optical and electronic properties.
This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance fluorinated polymers. These polymers can possess desirable characteristics such as low surface energy, high hydrophobicity, and excellent weatherability, making them suitable for a wide range of applications, from protective coatings to advanced optical films. bohrium.com
In the field of liquid crystals, the introduction of fluorine atoms can significantly influence the mesophase behavior and electro-optical properties. The strong dipole moment of the C-F bond can lead to materials with high dielectric anisotropy, which is a key parameter for the performance of liquid crystal displays (LCDs). The use of building blocks like this compound allows for the precise tuning of these properties to meet the demands of specific applications. alfa-chemistry.combohrium.com
Production of Functional Materials for Specific Applications
The 3,5-difluorobenzyl moiety, readily introduced by this compound, is of significant interest in the development of advanced functional materials, particularly in the realm of polymers and liquid crystals. The high electronegativity and low polarizability of the fluorine atoms can enhance properties such as thermal stability, chemical resistance, and dielectric anisotropy. chemimpex.com
In the field of polymer chemistry, the incorporation of fluorinated monomers can lead to materials with improved performance characteristics. The related compound, 3,5-difluorobenzyl alcohol, is known to be incorporated into polymer formulations to enhance thermal stability and chemical resistance. chemimpex.com Following a similar synthetic logic, this compound can serve as a key reagent to introduce the 3,5-difluorobenzyl group into polymer backbones or as pendant groups. This modification can lead to polymers with lower surface energies, reduced flammability, and enhanced resistance to oxidation and chemical attack, making them suitable for demanding applications in aerospace, electronics, and protective coatings.
The design of liquid crystals (LCs) is another area where the unique properties of the difluorobenzyl group are highly advantageous. The introduction of fluorine atoms into the molecular structure of LCs can significantly influence their mesomorphic behavior and dielectric anisotropy, which are critical parameters for their application in display technologies. Research into fluorinated LCs has demonstrated that the position and number of fluorine substituents are key to tuning these properties. While direct studies on this compound in LC synthesis are not extensively documented, the principles of molecular engineering in this field strongly suggest its utility. The 3,5-difluoro substitution pattern is known to impart specific dipole moments that can contribute to achieving the desired dielectric properties in the final LC material.
| Functional Material | Potential Role of this compound | Key Properties Influenced |
| High-Performance Polymers | Monomer or modifying agent for incorporating the 3,5-difluorobenzyl moiety. | Thermal stability, chemical resistance, low surface energy. |
| Liquid Crystals | Precursor for the synthesis of fluorinated mesogens. | Dielectric anisotropy, mesophase behavior, optical properties. |
Chemical Biology and Biomolecule Modification Applications
The strategic placement of fluorine atoms in bioactive molecules can lead to significant improvements in their pharmacological profiles, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity. chemimpex.com this compound serves as a valuable building block in the synthesis of such complex, biologically active molecules. Its utility is underscored by the broader use of fluorinated building blocks in drug discovery. tandfonline.com
The 3,5-difluorobenzyl group can act as a key pharmacophore in the design of novel therapeutics. For instance, the related compound 3,5-difluorobenzyl alcohol is a recognized intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders where the fluorine substituents can enhance biological activity. chemimpex.com The benzyl (B1604629) bromide functionality of this compound allows for its facile attachment to various molecular scaffolds, enabling the exploration of structure-activity relationships in drug development programs.
While direct examples of this compound in biomolecule modification, such as bioconjugation, are not prevalent in the literature, the reactivity of the benzyl bromide group makes it a candidate for such applications. Benzyl halides are known to react with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues. This suggests the potential for using this compound to introduce a difluorinated aromatic tag onto proteins or other biological macromolecules. Such modifications could be used to probe biological processes, enhance the stability of biotherapeutics, or develop new diagnostic tools. The bromine atom on the aromatic ring also offers a handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex bioconjugates.
| Application Area | Synthetic Utility of this compound | Potential Impact on Biomolecules |
| Drug Discovery | As a building block for synthesizing novel bioactive compounds. | Introduction of a 3,5-difluorobenzyl moiety to modulate pharmacological properties. |
| Biomolecule Labeling | As a reagent for attaching a difluorinated aromatic tag. | Enables tracking and imaging of biomolecules, potential for stability enhancement. |
Contribution to the Broad Field of Fluorinated Compound Research
The study and application of fluorinated compounds have become a major sub-discipline of chemistry, driven largely by the transformative effects of fluorine incorporation in pharmaceuticals and agrochemicals. tandfonline.com this compound, as a trifunctional building block, contributes significantly to this field by providing a versatile platform for the synthesis of a wide range of fluorinated molecules.
Analytical and Spectroscopic Characterization Methodologies in 2 Bromo 3,5 Difluorobenzyl Bromide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-3,5-difluorobenzyl bromide. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and spatial arrangement of hydrogen atoms. In this compound, the protons of the benzylic methylene (B1212753) (CH₂) group and the aromatic ring protons are of primary interest. The benzylic protons are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring. The chemical shift of these protons is a key indicator of the electronic nature of the benzyl (B1604629) group. The aromatic region of the spectrum would display signals corresponding to the two non-equivalent aromatic protons. The coupling of these protons with the adjacent fluorine atoms would result in complex splitting patterns (multiplets), providing valuable information about their relative positions on the benzene (B151609) ring.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to detail the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The carbon of the brominated methylene group (CH₂Br) will be readily identifiable by its chemical shift. The six carbons of the aromatic ring will also present a series of signals. The carbons directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that confirms the positions of the fluorine substituents. The carbon atom bearing the bromine substituent will also have a distinct chemical shift. The analysis of these shifts and coupling patterns allows for the complete assignment of the carbon skeleton.
¹⁹F NMR for Fluorine Substitution Pattern Confirmation
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly powerful for confirming the substitution pattern of fluorinated aromatic compounds, as ¹⁹F is a 100% abundant, spin-1/2 nucleus. For this compound, the two fluorine atoms are chemically non-equivalent and would be expected to give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals, along with the fluorine-fluorine and fluorine-proton coupling constants, provide definitive evidence for the 3,5-difluoro substitution pattern on the benzene ring.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. While this compound is a neutral molecule, it can be analyzed by ESI-MS through the formation of adducts with ions such as sodium ([M+Na]⁺) or through specialized ionization techniques. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion, allowing for the confirmation of the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, providing further confirmation of the elemental composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for obtaining the molecular weight of a compound with high accuracy. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion, again showing the characteristic isotopic pattern for a monobrominated compound. High-resolution MALDI-TOF can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.
Chromatographic Analysis for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity determination and effective monitoring of reaction progress.
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the analysis of this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both qualitative and quantitative information.
In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. For benzyl bromides, columns such as DB-1 or DB-5 are often utilized for optimal separation. tsijournals.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of a benzyl bromide, for instance, will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. chemicalbook.comucla.edunist.gov For this compound, with a molecular weight of approximately 207.02 g/mol , the molecular ion peak would be expected around m/z 206 and 208 due to the isotopic distribution of bromine. sigmaaldrich.comchemicalbook.com The fragmentation pattern provides a "fingerprint" that aids in the structural confirmation of the compound.
GC-MS is particularly valuable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The sensitivity of this method allows for the detection and quantification of trace-level impurities. tsijournals.comnih.gov For instance, methods have been developed for the trace analysis of benzyl bromide in pharmaceutical substances, demonstrating the capability of GC-MS to detect impurities at parts-per-million (ppm) levels. tsijournals.com
Key Parameters in GC-MS Analysis of Benzyl Bromides:
| Parameter | Typical Value/Condition | Purpose |
| Column | DB-1, DB-5 | Separation of components |
| Injector Temperature | ~220°C | Vaporization of the sample |
| Detector Temperature | ~260°C | Detection of separated components |
| Carrier Gas | Helium | Mobile phase to carry the sample through the column |
| Oven Temperature Program | Isocratic or gradient | Control of component separation |
| Ionization Mode | Electron Impact (EI) | Fragmentation of molecules for mass analysis |
| Detector | Mass Spectrometer | Identification and quantification of components |
This table provides a generalized overview of typical GC-MS parameters for benzyl bromide analysis. Specific conditions may vary depending on the instrument and the specific analytical goals. tsijournals.com
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrations of particular bonds or functional groups.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the C-Br, C-F, and aromatic C-H and C-C bonds. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. docbrown.info The C-F stretching vibrations are expected to produce strong absorptions in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ range. researchgate.net The presence and specific positions of these bands provide strong evidence for the structure of this compound. nist.gov
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. The resulting Raman spectrum also provides information about the molecular vibrations.
A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the benzene ring and the C-Br bond. chemicalbook.com The Br-Br stretching vibration, if any molecular bromine were present as an impurity, would be readily detectable in the Raman spectrum around 244 cm⁻¹. researchgate.net
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H | Stretching | > 3000 | IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |
| C-F | Stretching | 1000 - 1400 | IR |
| C-Br | Stretching | 500 - 600 | IR, Raman |
| CH₂ | Bending (Scissoring) | ~1465 | IR |
This table presents approximate wavenumber ranges for the key functional groups in this compound. The exact positions of the peaks can be influenced by the molecular environment.
Challenges and Future Directions in 2 Bromo 3,5 Difluorobenzyl Bromide Chemistry
Addressing Regio- and Chemoselectivity Challenges in Complex Substrates
In organic synthesis, regioselectivity refers to the preference for a reaction to occur at one position over another, while chemoselectivity is the preferential reaction of one functional group over others. study.comwikipedia.org When using 3,5-difluorobenzyl bromide in reactions with complex molecules that possess multiple potential reaction sites, achieving high levels of both regio- and chemoselectivity is a significant challenge.
The primary reactive site of 3,5-difluorobenzyl bromide is the highly electrophilic benzylic carbon, making it susceptible to nucleophilic attack in SN2 reactions. However, other potential reactive sites exist, which can lead to undesired side products. These include:
C-H bonds on the aromatic ring: Under certain conditions, such as those involving radical or organometallic catalysis, functionalization of the aromatic C-H bonds could compete with the desired reaction at the benzylic position.
C-F bonds: While generally stable, the carbon-fluorine bonds can be activated under harsh reaction conditions or by specific catalytic systems, leading to unwanted substitution or decomposition.
Future research in this area should focus on the development of highly selective reaction conditions. This could involve the design of catalysts that can differentiate between similar functional groups or the use of novel directing groups that guide the reagent to the desired reaction site.
Table 1: Potential Selectivity Challenges in Reactions with 3,5-Difluorobenzyl Bromide
| Selectivity Type | Challenge | Potential Side Product |
| Chemoselectivity | Reaction with a molecule containing multiple nucleophilic groups (e.g., -NH2, -OH). | Mixture of N-benzylated and O-benzylated products. |
| Regioselectivity | Ambiguous reaction site on a complex aromatic or heterocyclic substrate. | Isomeric products resulting from substitution at different positions. |
| Site Selectivity | Competition between the benzylic bromide and aromatic C-H or C-F bonds. | Products of aromatic substitution or C-H activation. |
Development of Novel Catalytic Systems for Efficient and Sustainable Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of 3,5-difluorobenzyl bromide. While classical nucleophilic substitution reactions are effective, they often require stoichiometric amounts of base and can have limited scope. Modern catalytic methods offer pathways for new types of transformations with higher efficiency and sustainability.
Future advancements will likely come from several areas:
Photoredox Catalysis: This rapidly evolving field uses light-absorbing catalysts to facilitate single-electron transfer processes. Photoredox catalysis could enable novel cross-coupling reactions of 3,5-difluorobenzyl bromide with a wide range of partners, including those that are challenging to couple using traditional methods.
Transition Metal Catalysis: Nickel, palladium, and copper catalysts are known to mediate a vast array of cross-coupling reactions. The development of new ligand systems for these metals could allow for highly efficient and selective reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, using 3,5-difluorobenzyl bromide or its derivatives.
Dual Catalysis: Combining two different catalytic cycles, such as photoredox and transition metal catalysis, can enable transformations that are not possible with either system alone. This approach could be used to develop novel methods for the asymmetric functionalization of 3,5-difluorobenzyl bromide.
The goal of developing these new catalytic systems is not only to expand the range of possible reactions but also to improve their sustainability. This includes using earth-abundant metal catalysts, reducing reaction times, lowering reaction temperatures, and minimizing waste generation.
Expanding the Scope of Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govnih.govmpg.de This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch.
3,5-Difluorobenzyl bromide is an excellent reagent for LSF, as it can be used to install the 3,5-difluorobenzyl group, a common motif in bioactive molecules due to its ability to enhance metabolic stability and binding affinity. The key challenges in using this reagent for LSF include:
Functional Group Tolerance: The reaction conditions must be mild enough to be compatible with the wide range of functional groups present in complex drug-like molecules.
Predictable Selectivity: As discussed previously, achieving high selectivity for a specific site on a complex molecule is crucial for the success of LSF. nih.gov
Future research will focus on developing robust and predictable LSF methods using 3,5-difluorobenzyl bromide. This will likely involve the use of advanced catalytic systems that can operate under mild conditions and exhibit high functional group tolerance. The development of radical-based C-H functionalization methods could also provide new avenues for the late-stage introduction of the 3,5-difluorobenzyl moiety. researchgate.net
Innovation in Environmentally Benign and Economically Viable Synthetic Routes
The traditional synthesis of benzyl (B1604629) bromides often involves the use of hazardous reagents like N-bromosuccinimide (NBS) and radical initiators such as azobisisobutyronitrile (AIBN). google.com While effective, these reagents pose safety and environmental concerns, and their cost can be a factor in large-scale production. A common laboratory synthesis of 3,5-difluorobenzyl bromide involves the reaction of 3,5-difluorobenzyl alcohol with hydrobromic acid and sulfuric acid. chemicalbook.com
There is a significant opportunity for innovation in the development of greener and more cost-effective methods for the synthesis of 3,5-difluorobenzyl bromide. One promising approach is the use of hydrogen peroxide and hydrobromic acid under photochemical conditions. google.com This method avoids the use of NBS and AIBN, with water being the main byproduct.
Table 2: Comparison of Synthetic Routes to Difluorobenzyl Bromides
| Method | Brominating Agent | Initiator/Catalyst | Advantages | Disadvantages |
| Traditional | N-Bromosuccinimide (NBS) | AIBN / Light | High yield, well-established | Expensive reagents, hazardous byproducts |
| Alcohol Substitution | Hydrobromic Acid | Sulfuric Acid | Readily available starting materials | Use of strong, corrosive acids |
| Green Alternative | Hydrobromic Acid / H₂O₂ | Light (Photochemical) | Lower cost, environmentally benign, mild conditions | May require specialized photochemical equipment |
Future research should continue to explore alternative brominating agents and catalytic systems that align with the principles of green chemistry. This includes improving the efficiency of photochemical methods, exploring the use of solid-supported reagents to simplify purification, and developing continuous flow processes for safer and more scalable production. The economic viability of any new synthetic route will be a critical factor in its adoption by the chemical industry. datainsightsmarket.com
Exploration of Emerging Applications in Interdisciplinary Research Fields
While 3,5-difluorobenzyl bromide is already an important intermediate in pharmaceuticals and agrochemicals, there is considerable potential for its use in other interdisciplinary fields. chemimpex.com The unique properties imparted by the fluorine atoms, such as increased thermal stability, chemical resistance, and altered electronic characteristics, make the 3,5-difluorobenzyl group an attractive component in advanced materials.
Emerging applications that warrant further exploration include:
Materials Science: The incorporation of the 3,5-difluorobenzyl moiety into polymers, liquid crystals, and organic light-emitting diodes (OLEDs) could lead to materials with enhanced performance characteristics. datainsightsmarket.com
Chemical Biology: As a tool for chemical biology, 3,5-difluorobenzyl bromide can be used to synthesize probes for studying biological systems. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions.
Supramolecular Chemistry: The electron-deficient nature of the 3,5-difluorinated aromatic ring can be exploited to construct novel supramolecular assemblies through non-covalent interactions, such as π-stacking and halogen bonding.
The continued exploration of these and other applications will depend on a collaborative effort between synthetic chemists and researchers in these interdisciplinary fields. As new synthetic methods make 3,5-difluorobenzyl bromide more accessible and versatile, its adoption in these emerging areas is expected to grow.
Q & A
Q. What are the key synthetic routes for preparing 2-Bromo-3,5-difluorobenzyl bromide, and how are reaction conditions optimized?
Synthesis typically involves halogenation of a fluorinated benzyl alcohol or amine precursor. A common approach includes:
- Bromination : Reacting 3,5-difluorobenzyl alcohol with PBr₃ or HBr under controlled anhydrous conditions (40–60°C, 12–24 hrs) to replace the hydroxyl group with bromine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts like dibrominated derivatives.
- Validation : NMR (¹H/¹³C) confirms substitution patterns, while GC-MS monitors purity (>95%). Challenges include avoiding over-bromination and managing exothermic reactions .
Q. How can researchers validate the structural integrity and purity of this compound?
- Spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies benzyl bromide protons (δ ~4.5–5.0 ppm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and confirms regiochemistry.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities.
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of 3,5-difluorobenzyl derivatives, and how can they be mitigated?
- Competing Reactivity : Fluorine’s electron-withdrawing effect directs bromination to para positions, but steric hindrance from existing substituents may lead to off-target reactions.
- Mitigation Strategies :
Q. How does this compound perform in cross-coupling reactions, and what catalytic systems are most effective?
- Suzuki-Miyaura Coupling : The bromine serves as a leaving group, enabling aryl-aryl bond formation with boronic acids.
- Challenges : Competing debromination or homocoupling may occur if Pd loading is excessive.
Q. How can contradictory data on reaction yields or byproducts be resolved in studies involving this compound?
- Root-Cause Analysis :
- Compare solvent polarity (e.g., DMF vs. THF) and its impact on intermediate stability.
- Use high-resolution mass spectrometry (HRMS) to identify unexpected byproducts (e.g., dimerization products).
- Replicate experiments under inert atmospheres to rule out moisture/oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
